2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]acetamide hydrochloride
Description
The compound 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]acetamide hydrochloride is a structurally complex small molecule characterized by a thienopyridine core fused with a benzothiazole moiety, a benzenesulfonyl group, and an ethyl-substituted acetamide side chain. Its hydrochloride salt form enhances solubility for pharmacological applications. Structural elucidation of such compounds typically employs X-ray crystallography (using programs like SHELX ) and spectroscopic methods such as NMR and UV (as demonstrated in studies on related compounds ).
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S3.ClH/c1-2-27-13-12-17-20(14-27)32-24(22(17)23-25-18-10-6-7-11-19(18)31-23)26-21(28)15-33(29,30)16-8-4-3-5-9-16;/h3-11H,2,12-15H2,1H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPWQPWHFABAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CS(=O)(=O)C5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]acetamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as benzenesulfonyl chloride and benzothiazole derivatives. These intermediates are then subjected to various reaction conditions, including nucleophilic substitution, condensation, and cyclization reactions, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening to streamline the production and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases. The following mechanisms have been identified:
Enzyme Inhibition
The compound has shown the ability to inhibit specific enzymes associated with cell proliferation and survival pathways. Notably:
- Poly(ADP-ribose) Polymerases (PARPs) : Inhibition of PARPs can enhance therapeutic effects in cancer treatment by disrupting DNA repair mechanisms.
Receptor Modulation
The compound can interact with various receptors involved in signaling pathways related to inflammation and apoptosis. This modulation may lead to:
- Enhanced anti-inflammatory effects.
- Potential for treating autoimmune diseases.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]acetamide hydrochloride exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the modulation of apoptotic pathways and inhibition of cell cycle progression.
- Antimicrobial Properties : Research has indicated that this compound possesses antimicrobial activity against several bacterial strains. The efficacy was assessed through Minimum Inhibitory Concentration (MIC) assays, revealing promising results against resistant strains.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally or Methodologically Related Compounds
While the provided evidence lacks explicit data on this compound’s analogs, methodological parallels can be drawn from studies on other small molecules:
Table 1: Analytical Techniques for Structural Elucidation
Key Observations:
Structural Complexity: The target compound’s thienopyridine-benzothiazole scaffold is more intricate than simpler glycosides (e.g., Zygocaperoside ) or inorganic compounds (e.g., manganese derivatives ). This complexity necessitates advanced crystallographic refinement tools like SHELXL .
Spectroscopic Challenges : Unlike Isorhamnetin-3-O glycoside (which relies on NMR for confirmation ), the target compound’s fused heterocycles and sulfonyl group may complicate spectral interpretation, requiring complementary techniques (e.g., high-field NMR or mass spectrometry).
Data Reporting : While unrelated pharmacologically, the TRI data underscore the importance of rigorous data validation—a critical consideration for pharmacological compounds in regulatory submissions.
Limitations in Evidence:
- No direct pharmacological or physicochemical data (e.g., solubility, binding affinity) for the target compound or its analogs are provided.
Biological Activity
The compound 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]acetamide hydrochloride is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Derivative : The initial step involves the synthesis of the benzothiazole ring through cyclization reactions.
- Coupling Reaction : The benzothiazole derivative is then reacted with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
The overall yield and purity of the final product can vary based on the specific reaction conditions and purification methods employed.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and thieno[2,3-c]pyridine exhibit significant antimicrobial properties. For instance:
- Gram-positive and Gram-negative Bacteria : Compounds similar to the target compound have shown promising results against various bacterial strains. Specific studies have demonstrated that these compounds can inhibit growth at minimal inhibitory concentrations (MIC) as low as 50 µg/mL for certain bacteria .
Anticancer Activity
The compound has been evaluated for its anticancer properties in various human cancer cell lines. Notably:
- Cell Lines Tested : SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cell lines were used to assess cytotoxicity.
- Results : Some derivatives exhibited moderate inhibitory activities against these cell lines, suggesting potential as anticancer agents .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression or bacterial metabolism.
- Cellular Uptake Enhancement : The presence of a dimethylaminoethyl side chain is believed to enhance solubility and facilitate cellular uptake.
Study 1: Antimicrobial Evaluation
A study published in MDPI assessed the antimicrobial activity of related compounds. The findings indicated that modifications in the benzothiazole structure significantly affected the antimicrobial potency against both Gram-positive and Gram-negative bacteria. The study concluded that certain structural features are critical for enhancing biological activity .
Study 2: Anticancer Properties
Another research effort focused on evaluating the anticancer effects of thieno[2,3-c]pyridine derivatives. The results showed that these compounds could induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
